

BMS 195614 as a selective RAR α antagonist.

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Compound of Interest

Compound Name: BMS 195614

CAS No.: 253310-42-8

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An In-Depth Technical Guide to **BMS 195614**: A Selective RAR α Antagonist for Advanced Research

Executive Summary

BMS 195614 has emerged as a critical chemical probe for the scientific community, offering high selectivity as a neutral antagonist for the Retinoic Acid Receptor alpha (RAR α). This guide provides drug development professionals and researchers with a comprehensive technical overview of **BMS 195614**, from its fundamental mechanism of action at the molecular level to its practical application in robust in vitro assays. We will explore the causality behind its function, detail validated experimental protocols, and discuss the critical lessons learned from its in vivo characterization, offering a complete picture of its utility and limitations as a research tool.

The Central Role of the Retinoic Acid Receptor Alpha (RAR α) Signaling Pathway

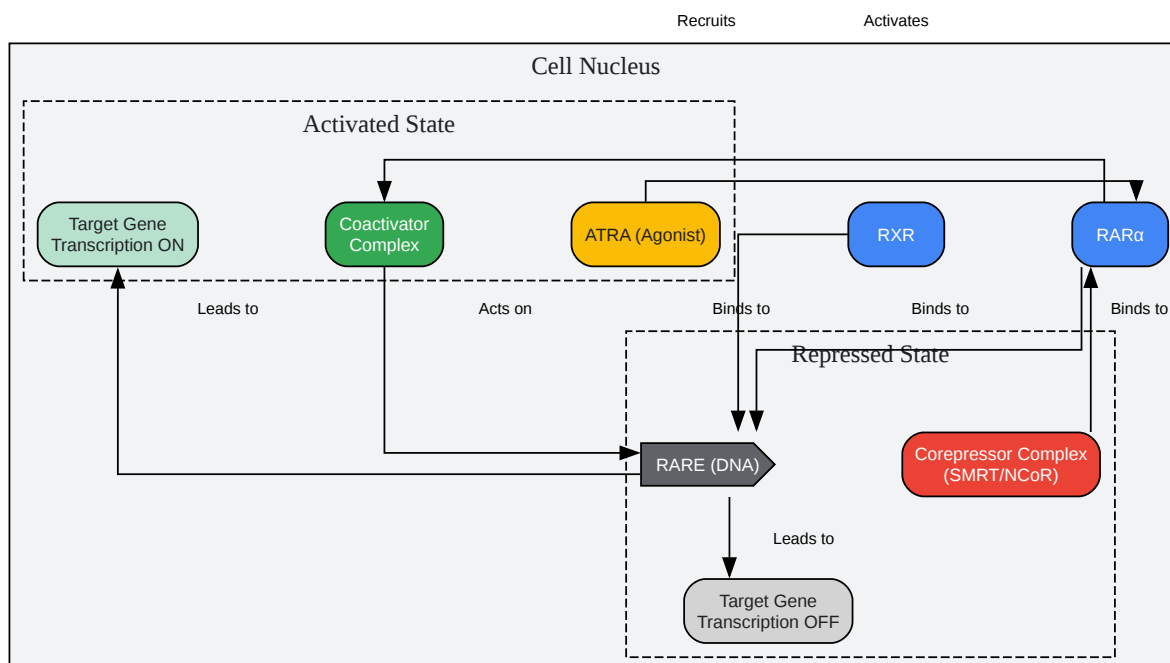
To appreciate the utility of **BMS 195614**, one must first understand its target. Retinoic Acid Receptors (RARs) are ligand-dependent transcription factors belonging to the nuclear receptor superfamily. There are three main isotypes: RAR α , RAR β , and RAR γ . RAR α , encoded by the

RARA gene, is pivotal in regulating a multitude of biological processes, including embryonic development, cellular differentiation, and homeostasis.[1]

The canonical RAR α signaling pathway operates through a heterodimer formed with the Retinoid X Receptor (RXR).[2] This complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.

- In the Absence of a Ligand (Repressed State): The RAR α /RXR heterodimer recruits a suite of corepressor proteins, such as the Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT) and the Nuclear Receptor Corepressor (NCoR).[2] This corepressor complex promotes a condensed chromatin state, effectively silencing gene transcription.[2]
- In the Presence of an Agonist (Activated State): When an agonist like all-trans retinoic acid (ATRA) binds to the ligand-binding pocket of RAR α , the receptor undergoes a conformational change. This transformation triggers the dissociation of the corepressor complex and facilitates the recruitment of coactivator proteins (CoA).[2] These coactivators then remodel the chromatin to an open state, allowing for the initiation of target gene transcription.

This elegant molecular switch is fundamental to processes ranging from the formation of the embryonic axis and neural differentiation to heart development.[1] Dysregulation of this pathway is implicated in various diseases, most notably Acute Promyelocytic Leukemia (APL), which is often characterized by a translocation involving the RARA gene.[1]



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Caption: Canonical RARα/RXR signaling pathway in the nucleus.

Profile of BMS 195614: A High-Affinity, Selective RARα Antagonist

BMS 195614, also known as BMS 614, is a synthetic, orally active small molecule specifically designed to antagonize RARα.[3] Its utility in research stems from its high affinity and selectivity, allowing for the precise interrogation of RARα-mediated signaling pathways.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	4-[[[5,6-dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]-benzoic acid	[4]
Synonyms	BMS 614	[3][4]
CAS Number	182135-66-6	[4]
Molecular Formula	C ₂₉ H ₂₄ N ₂ O ₃	[4]
Molecular Weight	448.51 g/mol	
Formulation	Crystalline solid	[4]
Purity	≥98%	
Solubility	Soluble to 25 mM in DMSO	

Pharmacodynamics and Mechanism of Action

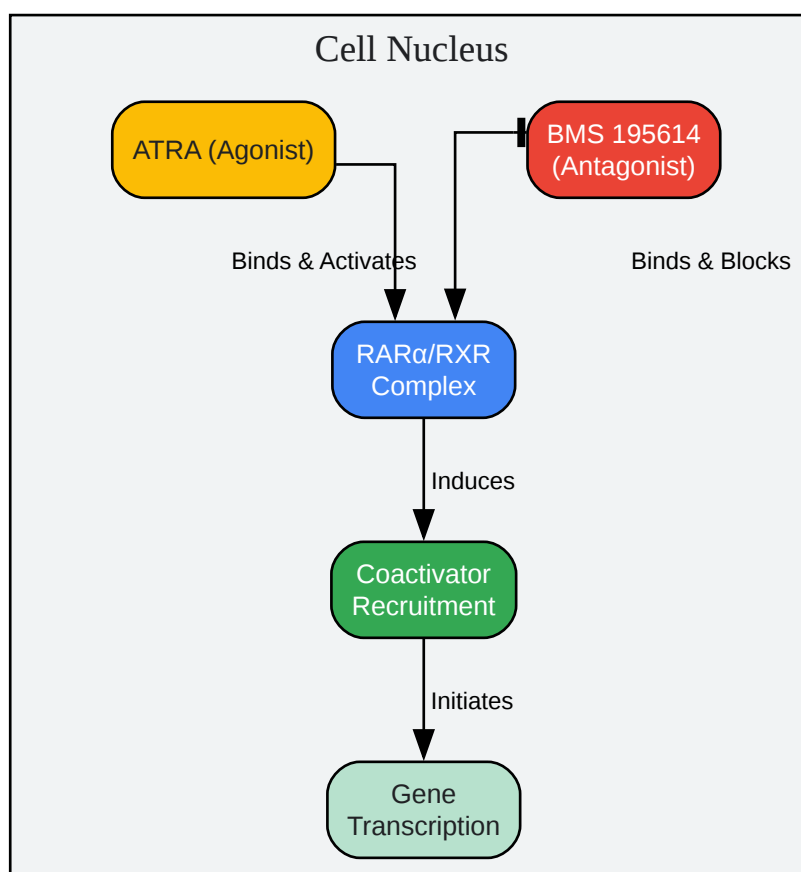
BMS 195614 functions as a neutral antagonist with high affinity for RAR α , exhibiting a K_i of 2.5 nM.[3] The term "neutral" is critical; unlike inverse agonists that actively enhance corepressor binding, a neutral antagonist simply blocks the effects of an agonist without influencing the receptor's basal activity.[5]

The mechanism of **BMS 195614** is precise:

- **Competitive Binding:** It occupies the ligand-binding pocket of RAR α , physically preventing agonists like ATRA from binding and inducing the activating conformational change.[6]
- **Blocks Coactivator Recruitment:** By preventing the agonist-induced conformational shift, it directly antagonizes the recruitment of the coactivator (CoA) complex.[7]
- **Differential Coregulator Interaction:** It has been shown to moderately decrease the binding of the SMRT corepressor but has no significant effect on NCoR binding.[4][7] This subtle

distinction can be crucial in understanding the nuanced roles of different corepressor proteins.

This mechanism effectively locks the RAR α /RXR complex in a state that is unable to activate transcription, thus silencing agonist-induced gene expression.[8]



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Caption: Mechanism of **BMS 195614** action on the RAR α /RXR complex.

In Vitro Applications & Validated Methodologies

The primary value of **BMS 195614** is its ability to dissect RAR α -dependent cellular processes. By selectively inhibiting this receptor, researchers can confirm its role in a given biological phenomenon.

Data Summary: Reported In Vitro Efficacy

Application Area	Cell Type	Concentration	Observed Effect	Reference
Photoprotection	Retinal Pigmented Epithelial (RPE) cells	10-20 μ M	Reduces blue light-induced phototoxicity	[3][9]
Anti-inflammation	LPS-activated BV-2 microglia	6 μ M	Reverses RA's anti-inflammatory effect on IL-6 release	[3]
Cell Migration	MC3T3E1 osteoblast-like cells	1 μ M	Inhibits retinoic acid-induced cell migration	[3]
Pathway Elucidation	T47D breast cancer cells	Not specified	Showed RAR α is not required for RA-inhibited cell migration	[10]

Experimental Protocol: RAR α Reporter Gene Assay

This assay is the gold standard for quantifying the potency of RAR α agonists and antagonists. It relies on a reporter plasmid where a luciferase gene is placed under the control of a promoter containing RAREs.

Objective: To determine the IC₅₀ of **BMS 195614** in inhibiting ATRA-induced RAR α transcriptional activity.

Self-Validation System: The protocol includes multiple controls: a vehicle control to establish baseline luciferase activity, an agonist-only control (ATRA) to establish maximum induction, and a co-transfection control (e.g., β -galactosidase) to normalize for transfection efficiency, ensuring that observed effects are due to specific receptor antagonism.

Step-by-Step Methodology:

- Cell Culture: Plate a suitable cell line (e.g., HEK293T or CV-1) in a 24-well plate. The choice of cell line is critical; it should have low endogenous RAR activity but be readily transfectable.
- Transfection: Co-transfect cells with three plasmids:
 - An RAR α expression vector.
 - A RARE-driven luciferase reporter vector (e.g., pGL3-RARE-luc).
 - A control vector for normalization (e.g., pCMV- β -galactosidase).
 - Causality Insight: Using separate expression and reporter vectors allows for the confirmation that the observed activity is indeed mediated by the specific receptor isoform transfected.
- Compound Preparation: Prepare a stock solution of **BMS 195614** in DMSO (e.g., 10 mM). Create a serial dilution series to cover a wide concentration range (e.g., 1 nM to 10 μ M). Prepare a fixed concentration of ATRA that gives a robust signal (e.g., 100 nM).
- Treatment: After 24 hours of transfection, replace the media with fresh media containing the treatments:
 - Vehicle (DMSO).
 - ATRA (100 nM) alone.
 - ATRA (100 nM) + varying concentrations of **BMS 195614**.
- Incubation: Incubate the cells for an additional 18-24 hours to allow for reporter gene expression.
- Cell Lysis & Assay:
 - Wash cells with PBS.
 - Lyse the cells using a suitable lysis buffer.

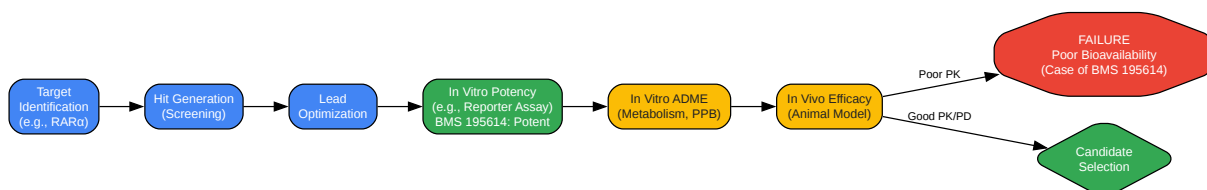
- Measure luciferase activity using a luminometer.
- Measure β -galactosidase activity from the same lysate to normalize the luciferase readings.
- Data Analysis:
 - Normalize luciferase values to β -galactosidase values for each well.
 - Set the ATRA-only group as 100% activity and the vehicle group as 0%.
 - Plot the percent inhibition against the log concentration of **BMS 195614**.
 - Use a non-linear regression model (log(inhibitor) vs. response) to calculate the IC₅₀ value.

In Vivo Studies: A Critical Lesson in Drug Development

While **BMS 195614** demonstrates high potency in vitro, its translation to in vivo models has provided invaluable insights for drug development professionals. In studies investigating RAR α 's role in spermatogenesis, **BMS 195614** was administered orally to mice.[6]

Surprisingly, despite its potent in vitro activity, it showed poor in vivo efficacy, failing to inhibit spermatogenesis as expected.[6] Subsequent pharmacokinetic analysis revealed the cause: poor oral bioavailability.[6] This was attributed to factors including high plasma protein binding and rapid metabolism in the liver.[6]

This case serves as a crucial reminder of the "in vitro-in vivo disconnect." High target affinity is a necessary, but not sufficient, condition for a successful drug candidate. Properties related to ADME (Absorption, Distribution, Metabolism, and Excretion) are equally critical and must be evaluated early in the drug discovery process.



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Caption: Preclinical workflow highlighting the in vitro-in vivo gap.

Conclusion and Future Directions

BMS 195614 stands as an exemplary research tool. Its high selectivity and well-characterized mechanism of action make it indispensable for elucidating the specific biological functions of RAR α . It enables researchers to confidently attribute cellular responses to this specific receptor isoform, advancing our understanding of development, disease, and cellular signaling.

However, its journey also underscores a fundamental principle of drug development: the path from a potent molecule to an effective in vivo agent is fraught with challenges. The lessons learned from the pharmacokinetic profile of **BMS 195614** emphasize the need for integrated, multi-parameter optimization in modern drug discovery. For researchers in the field, **BMS 195614** is not just a selective antagonist; it is a case study in scientific integrity, demonstrating how understanding a compound's limitations is just as important as leveraging its strengths.

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